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Compound of Interest

4-Amino-2-isopropyl-5-
Compound Name:
methylphenol

Cat. No.: B072589

An in-depth guide to the spectral analysis of 4-Amino-2-isopropyl-5-methylphenol, intended
for researchers, scientists, and professionals in drug development. This document provides
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside
available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for each
technique are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule. Below are the predicted *H and 3C NMR spectral data for 4-
Amino-2-isopropyl-5-methylphenol, based on its chemical structure and typical chemical
shift values.

Predicted *H NMR Spectral Data
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] Predicted Chemical o )
Assigned Protons _ Multiplicity Integration
Shift (8) [ppm]

Phenolic -OH 45-55 Broad Singlet 1H
Aromatic -H 6.6 Singlet 1H
Aromatic -H 6.4 Singlet 1H
Amine -NH:z 3.4 Broad Singlet 2H
Isopropyl -CH 3.1 Septet 1H
Methyl (Aromatic) - .

CHs 2.1 Singlet 3H
Isopropyl -CHs 1.2 Doublet 6H

Predicted **C NMR Spectral Data

Assigned Carbon Predicted Chemical Shift (d) [ppm]
C-OH 148

C-NH:2 138

C-isopropyl 132

C-methyl 122

Aromatic CH 118

Aromatic CH 115

Isopropyl CH 27

Isopropyl CHs 23

Aromatic CHs 17

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:
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o Sample Preparation: Approximately 5-10 mg of 4-Amino-2-isopropyl-5-methylphenol is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The
solution is then filtered into a 5 mm NMR tube.

 Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C). The magnetic field is "locked" to the deuterium signal of
the solvent and "shimmed" to optimize its homogeneity.

o Data Acquisition: For a tH spectrum, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are averaged to
improve the signal-to-noise ratio. For a 3C spectrum, which is much less sensitive, several
thousand scans may be necessary.

» Data Processing: The accumulated FID is converted into a spectrum using a Fourier
transform. The spectrum is then phased and baseline corrected. Chemical shifts are
referenced to the residual solvent peak or an internal standard such as tetramethylsilane
(TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Spectral Data

The table below lists the expected characteristic IR absorption bands for 4-Amino-2-
isopropyl-5-methylphenol.
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Predicted Absorption Range

Functional Group Vibrational Mode
(cm~)
O-H (Phenol) Stretching 3200 - 3600 (broad)
N-H (Amine) Stretching 3300 - 3500 (two bands)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2970
C=C (Aromatic) Stretching 1500 - 1600
C-O (Phenol) Stretching 1180 - 1260
C-N (Amine) Stretching 1250 - 1335

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

o Sample Preparation (KBr Pellet Method): A few milligrams of 4-Amino-2-isopropyl-5-
methylphenol are finely ground with approximately 100-200 mg of dry potassium bromide
(KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to
form a transparent pellet.

o Background Spectrum: A spectrum of the empty sample compartment or a pure KBr pellet is
recorded as a background.

o Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's
sample holder, and the IR spectrum is recorded.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The molecular weight of the compound can be determined, and its fragmentation pattern can
provide structural information.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b072589?utm_src=pdf-body
https://www.benchchem.com/product/b072589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Mass Spectrometry Data

The molecular formula of 4-Amino-2-isopropyl-5-methylphenol is C10H1sNO, with a
molecular weight of 165.23 g/mol .

Table of Key Mass Spectrometry Fragments:

m/z (mass-to-charge ratio) Interpretation

165 Molecular lon (M%)
150 [M - CHs]*

151 [M - CH2]*

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El) is:

o Sample Preparation and Injection: A dilute solution of 4-Amino-2-isopropyl-5-
methylphenol in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small
volume (typically 1 pL) is injected into the gas chromatograph.

e Gas Chromatography: The sample is vaporized and carried by an inert gas through a
capillary column, which separates the compound from any impurities.

« lonization (Electron lonization - El): As the compound elutes from the GC column, it enters
the ion source of the mass spectrometer, where it is bombarded by a high-energy electron
beam. This causes the molecule to lose an electron, forming a positively charged molecular
ion (M%), which can then fragment.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.
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Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a chemical compound.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [4-Amino-2-isopropyl-5-methylphenol spectral data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072589#4-amino-2-isopropyl-5-methylphenol-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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